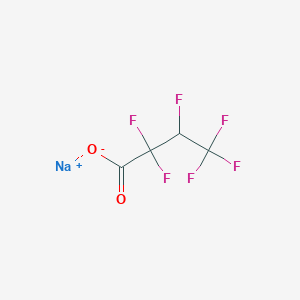![molecular formula C18H19N3O B1458310 N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide CAS No. 1461714-37-3](/img/structure/B1458310.png)
N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide
Vue d'ensemble
Description
“N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide” is a derivative of benzimidazole . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .Molecular Structure Analysis
Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis
Benzimidazole derivatives have been synthesized in plenty in the last decades . They have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . The compounds bearing benzimidazole nucleus have been used as reactants for various chemical reactions .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as plant-pathogenic fungi. Novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, in particular, showed superior in vitro activities compared to standard drugs, highlighting their potential as novel antimicrobial agents (Rajanarendar et al., 2008). Similarly, N-benzimidazol-1-yl-methyl-benzamide derivatives demonstrated effective antimicrobial properties, reinforcing the significance of benzimidazole compounds in developing new antimicrobial solutions (Sethi et al., 2016).
Antitumor and Anticancer Activity
Benzimidazole compounds have been explored for their antitumor effects. For example, compounds containing the benzimidazole moiety have shown potential antitumor effects and excellent bioactivities. A particular study synthesized a compound starting from commercially available materials and demonstrated its antitumor efficacy, indicating the relevance of such compounds in cancer research (Bin, 2015). Another study highlighted the potential anticancer activity of benzimidazole-based Zn(II) complexes towards human carcinoma cells, suggesting the therapeutic potential of metal complexes involving benzimidazole derivatives (Zhao et al., 2015).
Mécanisme D'action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets due to their structural similarity with naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological responses .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum pharmacological properties .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Analyse Biochimique
Biochemical Properties
N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound binds to specific proteins, altering their conformation and function .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in critical cellular processes, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell function and reduced disease symptoms. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified specific dosage thresholds beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular energy balance and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,20-16(22)13-9-5-4-6-10-13)17-19-14-11-7-8-12-15(14)21(17)3/h4-12H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXXRMTAMCAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)


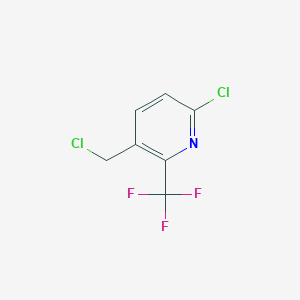

![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)
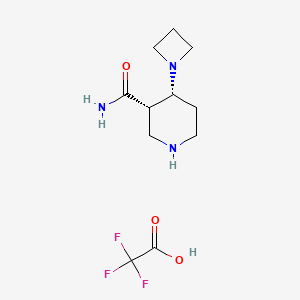
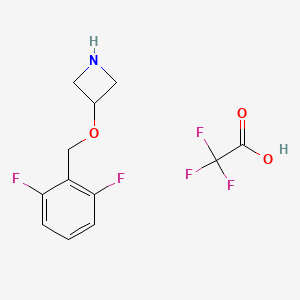
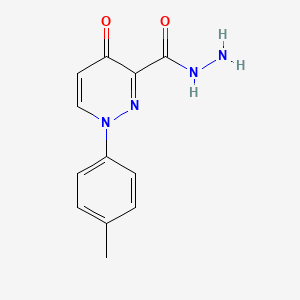


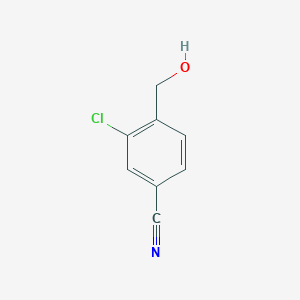
![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)
